molecular formula C15H9Cl2N B11852790 2-(2,6-Dichlorophenyl)quinoline

2-(2,6-Dichlorophenyl)quinoline

Cat. No.: B11852790
M. Wt: 274.1 g/mol
InChI Key: OHGRYGLDBINRRJ-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)quinoline is an organic compound with the molecular formula C15H9Cl2N It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,6-Dichlorophenyl)quinoline can be synthesized through several methods. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde as starting materials. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions to form the quinoline ring.

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 2,6-dichlorophenyl is coupled with a quinoline derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often employs the Suzuki–Miyaura coupling due to its scalability and efficiency. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkylamines or arylamines are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-(2,6-Dichlorophenyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)quinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the chlorine atoms, resulting in different reactivity and applications.

    2-(2,4-Dichlorophenyl)quinoline: Similar structure but with chlorine atoms at different positions, leading to variations in chemical behavior.

    2-(2,6-Difluorophenyl)quinoline: Fluorine atoms instead of chlorine, affecting its electronic properties and reactivity.

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H9Cl2N

Molecular Weight

274.1 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)quinoline

InChI

InChI=1S/C15H9Cl2N/c16-11-5-3-6-12(17)15(11)14-9-8-10-4-1-2-7-13(10)18-14/h1-9H

InChI Key

OHGRYGLDBINRRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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